1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Overview
Description
1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H11ClO2 It is a derivative of naphthalene, featuring a chloro group, a methoxy group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde can be synthesized through the formylation reaction of 6-methoxy tetralone. The reaction involves the use of dimethyl formamide (DMF) and phosphorus oxychloride (POCl3) to form Vilsmeier–Haack iminium salts. The reaction is typically carried out at 80°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Vilsmeier–Haack reaction is a common method used in industrial organic synthesis for introducing formyl groups into aromatic compounds. This method is favored for its efficiency and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: 1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes for imaging biological tissues and cells.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde is primarily related to its functional groups. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The chloro group can undergo nucleophilic substitution, allowing for the introduction of different functional groups. The methoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Similar structure but lacks the methoxy group.
6-Methoxy-3,4-dihydronaphthalene-2-carbaldehyde: Similar structure but lacks the chloro group.
1-Chloro-6-methoxy-naphthalene-2-carbaldehyde: Similar structure but lacks the dihydro component.
Uniqueness: 1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both chloro and methoxy groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-15-10-4-5-11-8(6-10)2-3-9(7-14)12(11)13/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKNTMQPRHCITN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460190 | |
Record name | 1-chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72019-91-1 | |
Record name | 1-chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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